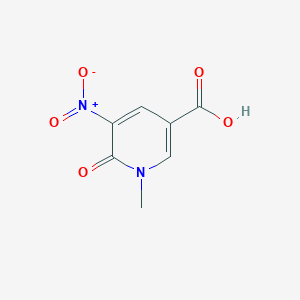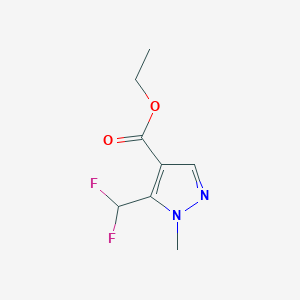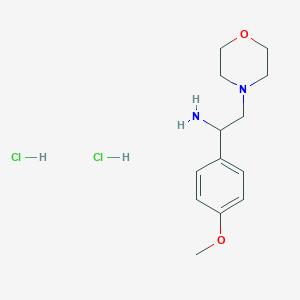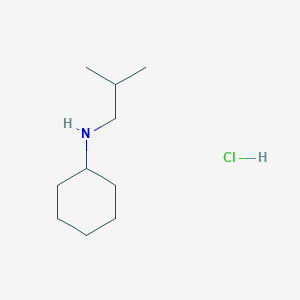
1-メチル-5-ニトロ-6-オキソ-1,6-ジヒドロピリジン-3-カルボン酸
概要
説明
科学的研究の応用
抗酸化作用
この化合物は、冬虫夏草由来であり、顕著な抗酸化作用を示します。 研究では、酸化ストレス関連疾患の研究や、フリーラジカルによる細胞損傷を軽減する可能性のある抗酸化化合物のスクリーニングに使用されています .
抗癌研究
AP-1媒介ルシフェラーゼ活性を阻害する能力があるため、この化合物は癌研究で注目されています。 癌細胞増殖に関与する経路を阻害する可能性があり、抗癌療法の開発のための貴重なツールとなります .
抗炎症作用
この化合物は、抗炎症研究で潜在的な可能性を示しています。 特定の細胞活動を標的にすることで、慢性炎症性疾患の新しい治療法につながる可能性があります .
抗糖尿病研究
糖尿病研究では、この化合物がグルコース代謝に及ぼす影響が注目されています。 この病気の理解を深め、新しい治療法を探索するために使用されています .
抗肥満研究
肥満分野では、この化合物は脂肪蓄積と代謝の研究に使用されています。 体重管理への影響は、抗肥満薬の開発にとって特に注目されています .
抗血管新生作用
この化合物は、血管新生を阻害する能力があるため、癌や黄斑変性など、血管形成が重要な役割を果たす疾患の研究の対象となっています .
抗侵害受容作用
疼痛管理研究でも、この化合物は抗侵害受容作用のために使用されています。 特定の疼痛経路を標的にする新しい鎮痛剤の開発につながる可能性があります .
化学合成と創薬
この化合物は、化学合成におけるビルディングブロックとして、さまざまな誘導体を作り出し、潜在的な薬理活性をもたらします。 新しい薬物の設計と開発に役立っています .
作用機序
Target of Action
The primary target of 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid is AP-1 , a transcription factor that regulates gene expression in response to a variety of stimuli . It plays a crucial role in cellular processes such as differentiation, proliferation, and apoptosis .
Mode of Action
1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid interacts with its target AP-1 by blocking its mediated luciferase activity . This interaction implies that the compound has an anti-inflammatory function .
Biochemical Pathways
The compound affects the inflammatory pathway by blocking the AP-1 mediated luciferase activity . This action leads to downstream effects that contribute to its anti-inflammatory activity .
Result of Action
The molecular and cellular effects of 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid’s action include anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities .
Safety and Hazards
生化学分析
Biochemical Properties
1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the AP-1 transcription factor, where it inhibits AP-1-mediated luciferase activity, suggesting its anti-inflammatory function . Additionally, this compound has been shown to interact with other biomolecules involved in oxidative stress and cancer pathways, further highlighting its potential therapeutic applications.
Cellular Effects
The effects of 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid on various cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of AP-1-mediated luciferase activity indicates its role in modulating inflammatory responses . Furthermore, this compound has demonstrated anti-cancer properties by affecting cell proliferation and apoptosis in cancer cells. Its anti-oxidative properties also contribute to its protective effects against cellular damage caused by oxidative stress.
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves several key interactions at the molecular level. It binds to the AP-1 transcription factor, inhibiting its activity and thereby reducing the expression of pro-inflammatory genes . Additionally, this compound may interact with other signaling molecules and enzymes involved in oxidative stress and cancer pathways, leading to its observed biological effects. The inhibition of AP-1-mediated luciferase activity is a critical aspect of its anti-inflammatory function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid have been studied over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that it maintains its biological activity over extended periods, with minimal degradation . Long-term exposure to this compound has demonstrated sustained anti-inflammatory and anti-cancer effects, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and anti-cancer activities without noticeable toxic effects . At higher doses, some adverse effects, such as mild toxicity and cellular stress, have been observed. These findings suggest a threshold effect, where the compound’s beneficial effects are maximized at optimal dosages, while higher doses may lead to toxicity.
Metabolic Pathways
1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and inflammation . The compound’s anti-oxidative properties are attributed to its ability to modulate the activity of enzymes involved in reactive oxygen species (ROS) production and scavenging. Additionally, it may influence metabolic flux and metabolite levels, contributing to its overall biological effects.
Transport and Distribution
The transport and distribution of 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid within cells and tissues are critical for its biological activity. It is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The compound’s localization and accumulation are essential for its interaction with target biomolecules and subsequent biological activities.
Subcellular Localization
The subcellular localization of 1-Methyl-5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a vital role in its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with transcription factors and other signaling molecules . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its biological effects. Its presence in the nucleus is particularly important for its role in modulating gene expression and inflammatory responses.
特性
IUPAC Name |
1-methyl-5-nitro-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-8-3-4(7(11)12)2-5(6(8)10)9(13)14/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJSGJKJMAIEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1452089.png)

![3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1452091.png)


![4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1452097.png)




![Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride](/img/structure/B1452105.png)


